

# Commercial Availability and Suppliers of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

[Get Quote](#)

**(S)-3-(1-Aminoethyl)phenol**, a chiral amine and critical intermediate in the pharmaceutical industry, is primarily recognized for its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.<sup>[1]</sup> This guide provides an in-depth overview of its commercial availability, typical quality specifications, and relevant experimental procedures for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

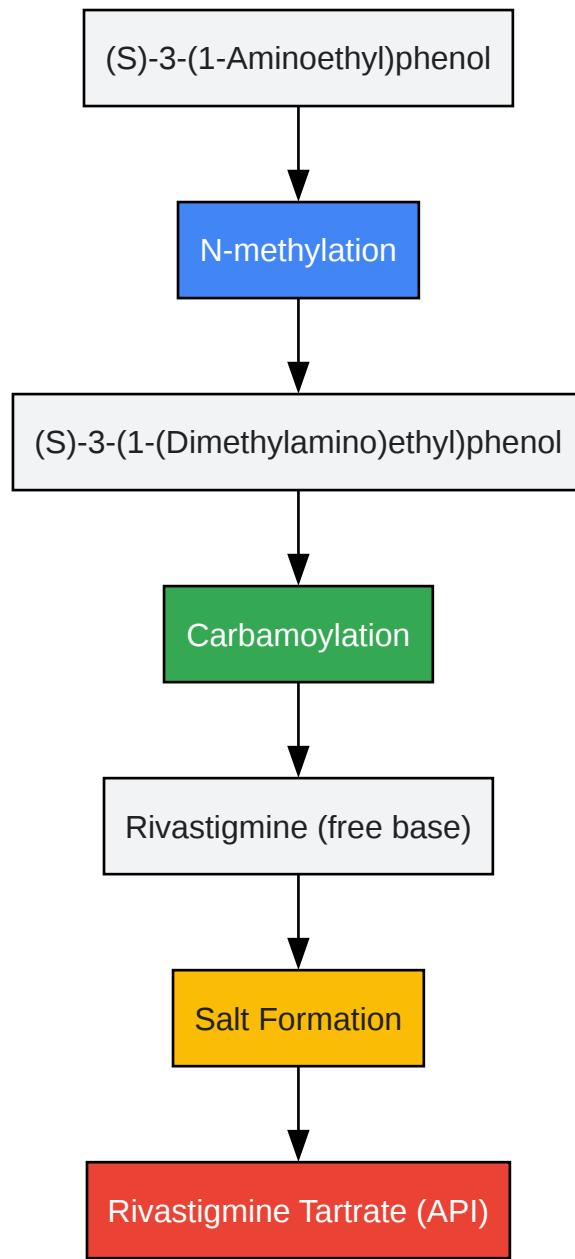
## Physicochemical Properties

**(S)-3-(1-Aminoethyl)phenol**, with the CAS number 123982-81-0, is a white to light brown crystalline powder.<sup>[1][2]</sup> Its chemical structure and properties are summarized below.

| Property           | Value                                    | Reference                                                   |
|--------------------|------------------------------------------|-------------------------------------------------------------|
| CAS Number         | 123982-81-0                              | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Formula  | C <sub>8</sub> H <sub>11</sub> NO        | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight   | 137.18 g/mol                             | <a href="#">[4]</a>                                         |
| Appearance         | White to light brown crystalline powder  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point      | 266.3 °C at 760 mmHg                     | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Density            | 1.096 g/cm <sup>3</sup>                  | <a href="#">[1]</a>                                         |
| Flash Point        | 114.9 °C                                 | <a href="#">[1]</a>                                         |
| Refractive Index   | 1.572                                    | <a href="#">[1]</a>                                         |
| Storage Conditions | 2-8°C, protected from light and moisture | <a href="#">[4]</a>                                         |

## Commercial Suppliers and Quality Specifications

**(S)-3-(1-Aminoethyl)phenol** is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The typical purity offered is  $\geq 97\%$ , although some suppliers may offer different grades.[\[1\]](#)[\[4\]](#) When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity, purity, and enantiomeric excess.


| Supplier              | Purity Specification | Available Quantities | Notes                                                           |
|-----------------------|----------------------|----------------------|-----------------------------------------------------------------|
| Sigma-Aldrich         | ≥95%                 | Research quantities  | Marketed under the Synthonix brand.                             |
| GLP Pharma Standards  | High Purity          | Milligram to gram    | Accompanied by CoA, <sup>1</sup> H NMR, Mass, HPLC, IR data.[5] |
| Simson Pharma Limited | Custom Synthesis     | Custom               | Provides Certificate of Analysis with their products.           |
| 1st Scientific LLC    | ≥97%                 | 100mg, 250mg, 1g     | Research use only.[3]                                           |
| BLDpharm              | -                    | Research quantities  | Available as the hydrochloride salt.[6]                         |
| MySkinRecipes         | ≥97%                 | 100mg, 250mg, 1g     | Provides product specification and MSDS.[4]                     |

## Application in Drug Development: Synthesis of Rivastigmine

The primary application of **(S)-3-(1-Aminoethyl)phenol** is as a key starting material for the synthesis of Rivastigmine.[1] The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug product.

The logical workflow for the utilization of **(S)-3-(1-Aminoethyl)phenol** in the synthesis of Rivastigmine is depicted below.

## Logical Workflow: From Intermediate to API

[Click to download full resolution via product page](#)

Caption: Workflow for Rivastigmine Synthesis.

## Experimental Protocols

### Synthesis of Racemic 3-(1-Aminoethyl)phenol

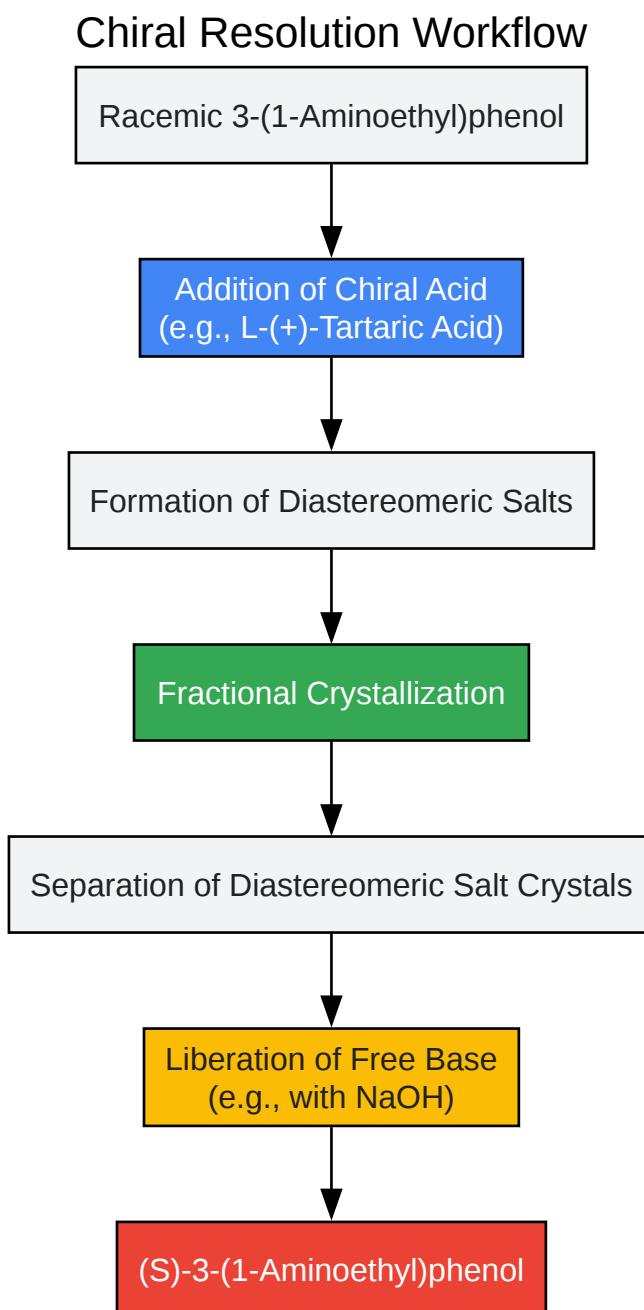
A common route to **(S)-3-(1-Aminoethyl)phenol** involves the synthesis of the racemic compound followed by chiral resolution. A representative procedure for the synthesis of the racemic intermediate is described below, based on a process disclosed in the patent literature.

**Principle:** This protocol outlines the formation of 3-(1-aminoethyl)phenol from m-hydroxyacetophenone via an oxime intermediate, followed by reduction.

**Materials:**

- m-Hydroxyacetophenone
- Hydroxylamine hydrochloride
- 30% Aqueous sodium hydroxide solution
- Ethanol
- Water
- Al-Ni alloy

**Procedure:**


- In a three-necked flask, combine 10g of m-hydroxyacetophenone and 10g of hydroxylamine hydrochloride.
- Add 200ml of ethanol and 100ml of 30% aqueous sodium hydroxide solution.
- Heat the mixture to reflux with stirring for 30 minutes.
- After reflux, stop heating and cool the mixture to below 20 °C.
- Add 100ml of water and 15g of Al-Ni alloy to the cooled mixture.
- Allow the reaction to proceed for 1 hour.<sup>[7]</sup>

The resulting product is racemic 3-(1-aminoethyl)phenol, which then requires chiral resolution to isolate the desired (S)-enantiomer.

## Chiral Resolution

The resolution of racemic 3-(1-aminoethyl)phenol is a critical step to obtain the enantiomerically pure (S)-form. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

The general workflow for chiral resolution is illustrated below.



[Click to download full resolution via product page](#)

Caption: General Chiral Resolution Process.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and enantiomeric excess of **(S)-3-(1-Aminoethyl)phenol**. While specific conditions may vary between laboratories, a general approach for the analysis of phenolic compounds is provided.

**Principle:** This method separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase. For chiral analysis, a chiral stationary phase is required.

**Instrumentation and Conditions (General for Phenolic Compounds):**

- **Column:** A reversed-phase C18 column (e.g., Chromolith Performance RP-18) is often used for purity analysis. For enantiomeric excess, a chiral column is necessary.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile or methanol.<sup>[8]</sup>
- **Flow Rate:** Typically in the range of 0.5 - 2.0 mL/min.
- **Detection:** UV detection at a wavelength where the compound has significant absorbance.
- **Internal Standard:** An internal standard such as 2-chlorophenol may be used for quantitative analysis.<sup>[8]</sup>

**Procedure Outline:**

- Prepare standard solutions of **(S)-3-(1-Aminoethyl)phenol** of known concentrations in the mobile phase.
- Prepare the sample solution by dissolving a known amount of the material in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.

- Analyze the resulting chromatograms to determine the retention time, peak area, and calculate the purity and/or enantiomeric excess.

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of **(S)-3-(1-Aminoethyl)phenol**. For specific applications, it is recommended to consult the detailed documentation provided by suppliers and relevant scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. innospk.com [innospk.com]
- 2. molbase.com [molbase.com]
- 3. 1stsci.com [1stsci.com]
- 4. (S)-3-(1-Aminoethyl)phenol [myskinrecipes.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. 2829279-56-1|(S)-3-(1-Aminoethyl)phenol hydrochloride|BLD Pharm [bldpharm.com]
- 7. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Commercial Availability and Suppliers of (S)-3-(1-Aminoethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047527#commercial-availability-and-suppliers-of-s-3-1-aminoethyl-phenol>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)